REACTION_CXSMILES
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Cl[CH2:2][CH2:3][CH2:4][CH2:5][C:6](=O)[CH2:7][C:8](=O)[CH2:9][CH3:10].[NH2:13][NH2:14]>CC#N.O>[CH2:9]([C:8]1[CH:7]=[C:6]2[CH2:5][CH2:4][CH2:3][CH2:2][N:14]2[N:13]=1)[CH3:10]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After refluxing for 18 h
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Duration
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18 h
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between EtOAc and aqueous NaHCO3 (saturated)
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Type
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EXTRACTION
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Details
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Aqueous layer was extracted with EtOAc (3×)
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Type
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WASH
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Details
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Combined organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous MgSO4
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Type
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CONCENTRATION
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Details
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After concentration
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Type
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CUSTOM
|
Details
|
the residue was purified by flash chromatography with 20% EtOAc in hexanes
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Name
|
|
Type
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product
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Smiles
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C(C)C1=NN2C(CCCC2)=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |